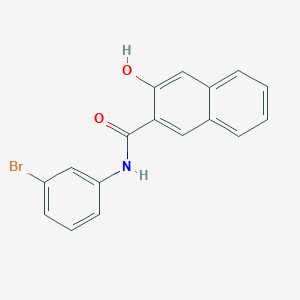![molecular formula C15H17N3O2 B5746458 N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and exhibits various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has also been shown to interact with various molecular targets, such as receptors and enzymes, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea induces apoptosis and cell cycle arrest by regulating the expression of various genes and proteins. Inflammation studies have shown that N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and MAPK pathways. In neurodegenerative disease research, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, the limitations of using N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea research, including the development of novel drug formulations, the identification of new molecular targets, and the investigation of its therapeutic potential in other disease areas. The use of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea in combination with other drugs or therapies may also enhance its therapeutic efficacy and reduce its potential toxicity. Additionally, the development of new synthetic routes for N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea may improve its yield and purity, making it more suitable for large-scale production.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-pyridinyl)ethylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a reducing agent. The yield of N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have demonstrated that N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disease research, N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-4-2-13(3-5-14)18-15(19)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEOQCANNNMASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



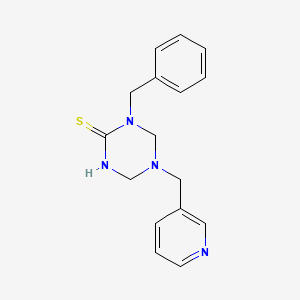
![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)
![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)
![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)
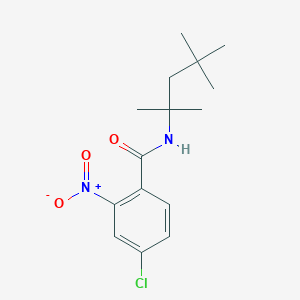
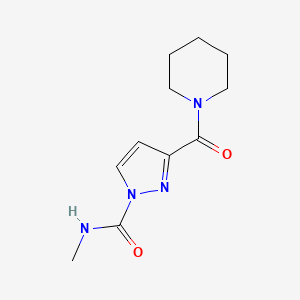
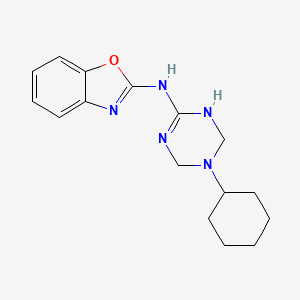
![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
